5-Iodobenzo[c][1,2,5]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodobenzo[c][1,2,5]thiadiazole is a heterocyclic compound that belongs to the family of thiadiazoles Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodobenzo[c][1,2,5]thiadiazole typically involves the iodination of benzo[c][1,2,5]thiadiazole. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodobenzo[c][1,2,5]thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azidobenzo[c][1,2,5]thiadiazole, while coupling reactions can produce various biaryl compounds .
Wissenschaftliche Forschungsanwendungen
5-Iodobenzo[c][1,2,5]thiadiazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Iodobenzo[c][1,2,5]thiadiazole depends on its specific application:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[c][1,2,5]thiadiazole: The parent compound without the iodine substituent.
4,7-Dibromobenzo[c][1,2,5]thiadiazole: Another halogenated derivative with different electronic properties.
1,2,5-Thiadiazole: A simpler thiadiazole without the benzo ring.
Uniqueness
5-Iodobenzo[c][1,2,5]thiadiazole is unique due to the presence of the iodine atom, which significantly influences its reactivity and electronic properties. This makes it particularly useful in applications requiring specific photophysical or electronic characteristics .
Eigenschaften
Molekularformel |
C6H3IN2S |
---|---|
Molekulargewicht |
262.07 g/mol |
IUPAC-Name |
5-iodo-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C6H3IN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H |
InChI-Schlüssel |
KTLKREIXMQFLHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NSN=C2C=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.